

Application Notes and Protocols for Oral Administration of Celastrol to Mice

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Compound of Interest

Compound Name: Celastrol

Cat. No.: B190767

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Introduction

Celastrol, a pentacyclic triterpene extracted from the roots of the "Thunder God Vine" (*Tripterygium wilfordii*), is a bioactive compound with significant therapeutic potential.^[1] It has demonstrated potent anti-inflammatory, anti-cancer, and anti-obesity effects in numerous preclinical studies.^{[2][3]} Notably, in the context of metabolic disease, **Celastrol** has emerged as a powerful anti-obesity agent by acting as a leptin sensitizer. It suppresses food intake, prevents the reduction of energy expenditure, and can lead to significant weight loss in diet-induced obese (DIO) mice.^[1]

However, the clinical translation of **Celastrol** is hampered by several challenges, primarily its poor water solubility (approximately 13.25 ± 0.83 mg/mL at 37°C) and low oral bioavailability, which has been reported to be as low as 3-17% in rats.^{[3][4][5][6]} This necessitates careful consideration of formulation and administration routes to achieve therapeutic efficacy. These application notes provide detailed protocols for the preparation and oral administration of **Celastrol** to mice, particularly for researchers in metabolic disease and drug development.

Materials and Equipment

2.1 Materials

- **Celastrol** (purity >98%)
- Ethanol (100%, molecular biology grade)

- Polyethylene glycol 400 (PEG400)
- Phosphate-Buffered Saline (PBS)
- Standard diet (STD) and High-Fat Diet (HFD) (e.g., 60% kcal from fat)
- C57BL/6J male mice
- Sterile water for injection

2.2 Equipment

- Analytical balance
- Sonicator
- Vortex mixer
- Magnetic stirrer and stir bars
- Microcentrifuge tubes (1.5 mL)
- Pipettes and sterile tips
- Animal feeding needles (oral gavage needles), 20-22 gauge with a ball tip
- 1 mL syringes
- Animal scale
- Metabolic cages (for food intake and energy expenditure measurements)
- Standard animal housing and husbandry equipment

Experimental Protocols

Protocol 1: Preparation of Celastrol Formulation for Oral Gavage

This protocol is adapted from methodologies used in rodent arthritis models, which require solubilizing the hydrophobic **Celastrol** compound for effective oral delivery.^{[7][8]}

- Prepare Stock Solution: Accurately weigh the desired amount of **Celastrol** powder. Prepare a 10 mg/mL stock solution by dissolving **Celastrol** in 100% ethanol. Vortex and sonicate briefly to ensure complete dissolution.^{[7][8]}
- Prepare Dosing Solution: For the final dosing solution, the ethanol stock is further diluted in PEG400.^{[7][8]}
 - Example Calculation for a 2.5 mg/kg dose in a 25g mouse with a 100 µL gavage volume:
 - Dose per mouse: $2.5 \text{ mg/kg} \times 0.025 \text{ kg} = 0.0625 \text{ mg}$
 - Concentration needed: $0.0625 \text{ mg} / 0.1 \text{ mL} = 0.625 \text{ mg/mL}$
 - Volume of stock needed (for 1 mL total): $(0.625 \text{ mg/mL} / 10 \text{ mg/mL}) \times 1000 \text{ µL} = 62.5 \text{ µL}$ of stock solution.
 - Final preparation: Add 62.5 µL of the 10 mg/mL **Celastrol** stock to 937.5 µL of PEG400.
- Vehicle Control: Prepare a vehicle control solution with the same ethanol and PEG400 proportions used in the **Celastrol**-treated groups.^[7]
- Final Mixing: Vortex the final dosing solution and the vehicle control thoroughly before each use. Daily preparation of the dosing solution is recommended to ensure stability.

Protocol 2: Oral Gavage Administration

Oral gavage is a standard procedure for delivering precise amounts of a substance directly into the stomach.

- Animal Handling: Gently but firmly restrain the mouse. Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
- Measure and Load: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Draw the calculated volume of the **Celastrol** or vehicle solution into a 1 mL syringe attached to the gavage needle.

- Administration: Insert the needle into the side of the mouth, gently advancing it along the esophagus. If resistance is met, withdraw and restart. Administer the solution slowly to prevent regurgitation.
- Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as respiratory difficulty.

Protocol 3: Sample Experimental Design - Anti-Obesity Study

This design is based on common practices for evaluating anti-obesity therapeutics in diet-induced obese (DIO) mice.[\[9\]](#)[\[10\]](#)

- Animal Model: Use 6-week-old male C57BL/6J mice.
- Obesity Induction: Feed mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 10-14 weeks to induce obesity. A control group should be fed a standard diet (STD).[\[10\]](#)[\[11\]](#)
- Group Allocation: After the induction period, randomize the HFD-fed mice into at least two groups:
 - HFD + Vehicle: Obese mice receiving the vehicle solution.
 - HFD + **Celastrol**: Obese mice receiving **Celastrol**.
 - An optional STD + Vehicle group can be maintained as a lean control.
- Dosing Regimen: Administer **Celastrol** or vehicle daily via oral gavage. A dose range of 2.5 to 7.5 µg/g/day (or 2.5 to 7.5 mg/kg/day) has been shown to be effective in rats, though higher doses are associated with toxicity.[\[7\]](#)[\[12\]](#) Given the low bioavailability, testing a range is critical. Daily administration is recommended due to **Celastrol**'s half-life of approximately 10 hours.[\[7\]](#)[\[12\]](#)
- Treatment Duration: A treatment period of 14 to 28 consecutive days is typical for observing significant effects on body weight and metabolic parameters.[\[7\]](#)[\[10\]](#)
- Monitoring and Endpoints:

- Daily: Measure body weight and food intake.
- Weekly: Monitor animal health.
- End of Study: Perform Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT).
[11] Collect blood for analysis of serum lipids, glucose, and inflammatory markers (e.g., TNF- α , IL-1 β). [13] Harvest tissues (liver, adipose tissue, hypothalamus) for histopathological or molecular analysis.

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from studies administering **Celastrol** to rodents, highlighting its effects on metabolic and inflammatory parameters.

Table 1: Effects of Orally Administered **Celastrol** in Rodent Models

Animal Model	Dose	Vehicle	Duration	Key Findings	Reference
Adjuvant-Induced Arthritis (AIA) Rats	2.5, 5, 7.5 µg/g/day	Ethanol/PE G400	14 days	Reduced inflammatory score, ankle swelling, and bone destruction. Doses >7.5 µg/g/day showed toxicity.	[7][12]
G93A Mice (ALS Model)	2, 8 mg/kg/day	Not specified	Chronic	Delayed disease onset and increased survival.	[4][14]
Osteosarcoma Xenograft Mice	1, 2 mg/kg	Not specified	Not specified	Reduced tumor growth but caused 5.7-9% body weight loss.	[3]

| C57BL/6J Mice (Toxicity Study) | 10 mg/kg/day | Distilled Water | 7 days | Caused histopathological damage to the thymus and spleen. |[15] |

Table 2: Effects of Intraperitoneally Administered **Celastrol** in Obese Mice

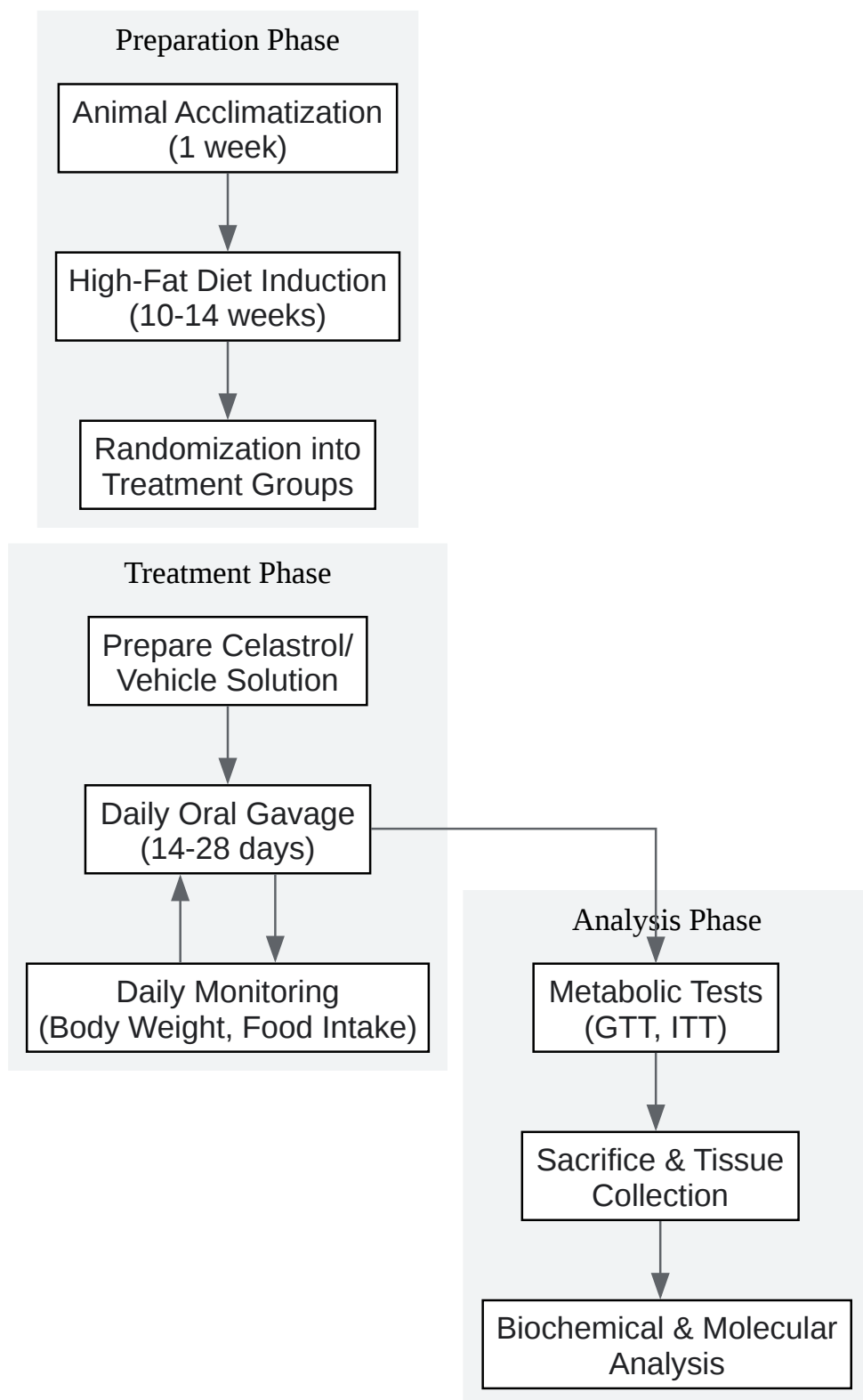
Animal Model	Dose	Vehicle	Duration	Key Findings	Reference
Diet-Induced Obese (DIO) C57BL/6J Mice	100-150 µg/kg/day	Not specified	3 weeks	Reduced body weight by up to 45%; suppressed food intake.	[1][11]
DIO C57BL/6J Mice	100 µg/kg/day	Not specified	4 weeks	Reduced hepatic steatosis and expression of lipogenic genes.	[10]

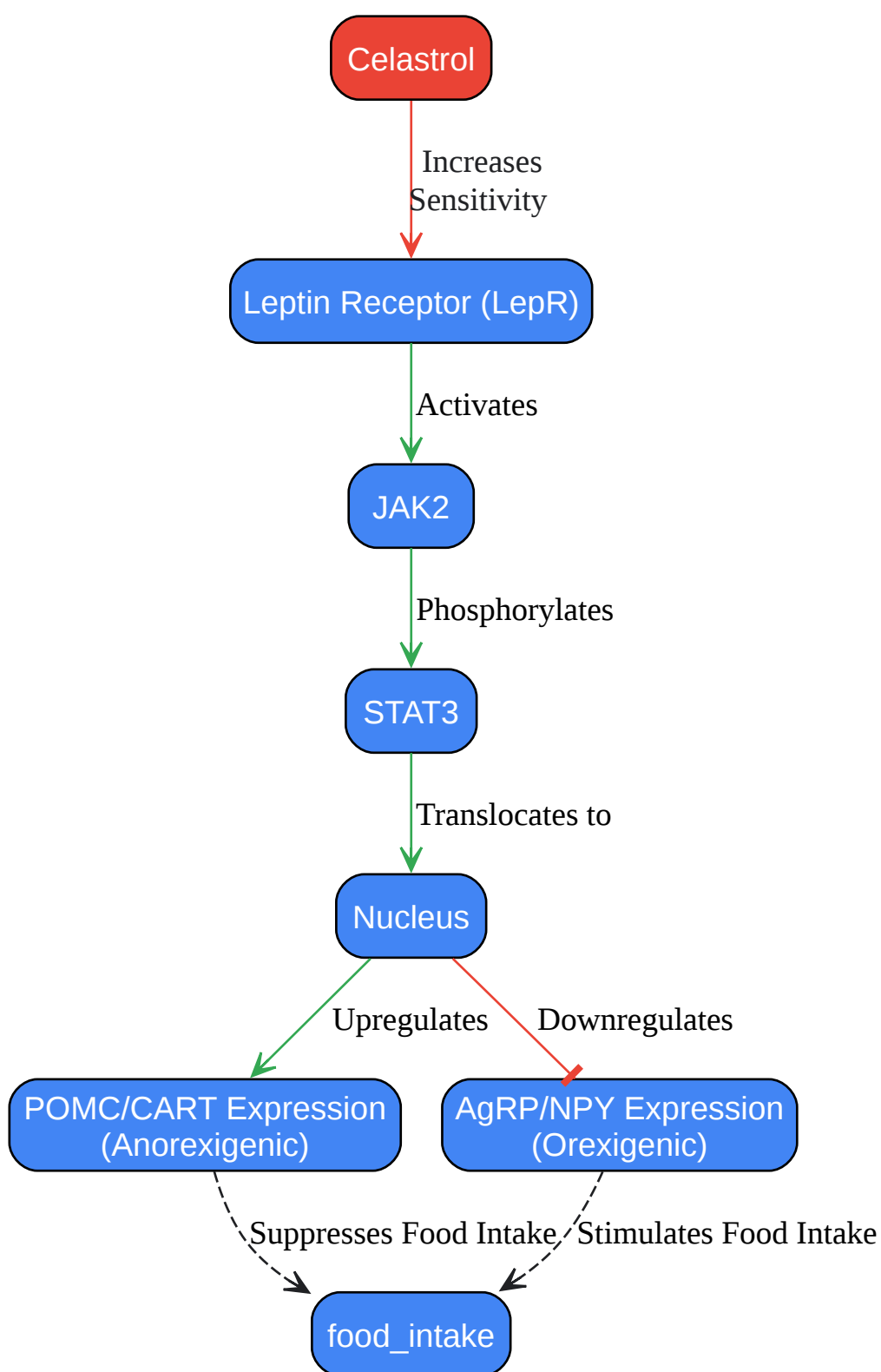
| DIO C57BL/6J Mice | Not specified | Not specified | Not specified | Reduced weight gain, improved glucose intolerance and insulin resistance without affecting food intake. |[9] |

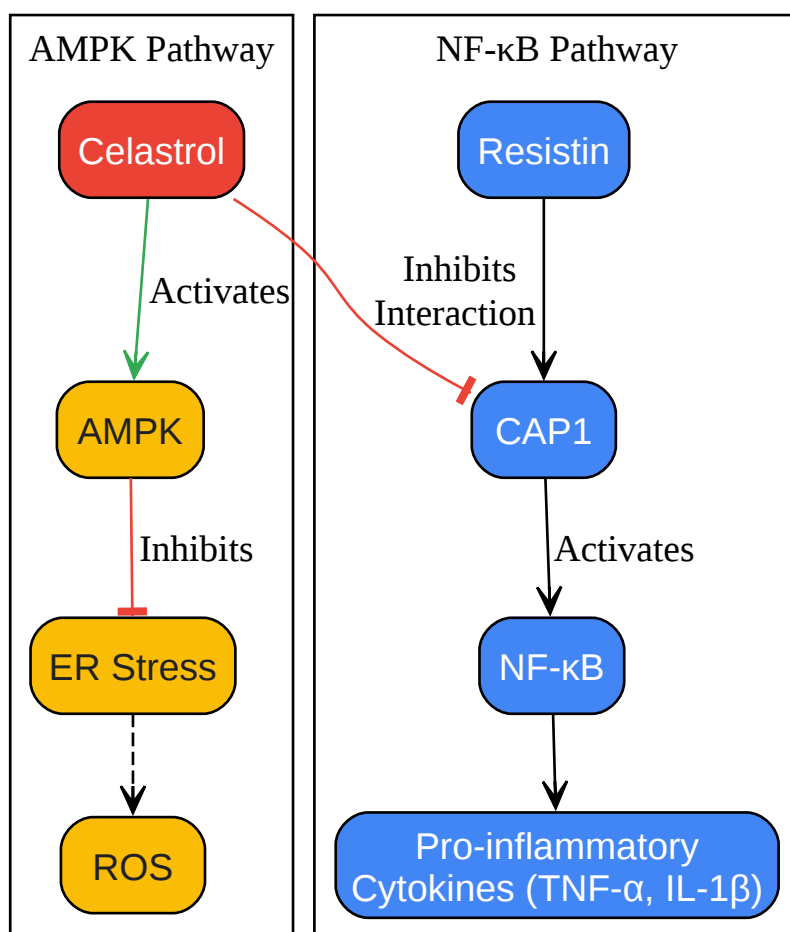
Visualization of Mechanisms and Workflows

Celastrol Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study evaluating the effects of oral **Celastrol** administration.







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